molecular formula C12H21NO5 B1639375 1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate CAS No. 321744-25-6

1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B1639375
CAS No.: 321744-25-6
M. Wt: 259.3 g/mol
InChI Key: RNMVWSAJMIKMDY-RKDXNWHRSA-N
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Description

This compound is a piperidine-based dicarboxylate ester with a hydroxyl group at the 4-position and stereochemical configuration (2R,4R). It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of Smoothened inhibitors like PF-04449913 . Its molecular formula is C₁₂H₂₁NO₅ (MW: 259.3 g/mol), with CAS numbers 254882-06-9 () and 321744-25-6 (). The tert-butyl and methyl ester groups enhance steric protection and solubility, respectively, making it valuable for selective functionalization .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVWSAJMIKMDY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142370
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321744-25-6
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321744-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the ubiquitin-proteasome system, leading to the selective degradation of target proteins. This compound can modulate cell function by altering the levels of specific proteins, thereby impacting cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs and PROTACs. It binds to both the antibody or E3 ligase and the target protein, facilitating the formation of a complex that leads to the targeted degradation of the protein. This process involves enzyme inhibition or activation and changes in gene expression, ultimately resulting in the desired therapeutic effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and degradation. It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its effects on cellular function remain consistent, with no significant changes in activity or function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and synthesis. It interacts with enzymes such as E3 ubiquitin ligases and other cofactors that facilitate the targeted degradation of proteins. This compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments, ensuring its effective function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its activity. Its localization can affect its function and activity, contributing to its overall biochemical properties.

Biological Activity

1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 321744-25-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: 1-(tert-butyl) 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
  • Molecular Formula: C12H21NO5
  • Molecular Weight: 259.3 g/mol
  • Purity: 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit effects on the central nervous system (CNS).

Potential Mechanisms:

  • Neurotransmitter Modulation: The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function.
  • Inhibition of Enzymatic Activity: It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antidepressant-like Effects: Animal studies have shown that administration of this compound can lead to reductions in depressive behaviors, suggesting potential as an antidepressant agent.
  • Cognitive Enhancement: There is evidence to suggest that it may enhance cognitive functions such as memory and learning.
  • Neuroprotective Properties: The compound has demonstrated neuroprotective effects in models of neurodegeneration, indicating its potential for treating neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behaviors
Cognitive EnhancementImproved memory performance
NeuroprotectionProtection against neurodegeneration

Case Study 1: Antidepressant Activity

A study conducted on rodents assessed the antidepressant-like effects of this compound. Results indicated a significant decrease in immobility time during forced swim tests compared to control groups, suggesting its potential as a therapeutic option for depression.

Case Study 2: Neuroprotective Effects

In a neurotoxic model induced by oxidative stress, this compound exhibited protective effects on neuronal cells. The study highlighted a reduction in cell death and preservation of neuronal integrity when treated with the compound prior to exposure to neurotoxic agents.

Scientific Research Applications

Medicinal Chemistry

1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate has been studied for its potential in drug development:

  • Anticancer Activity : Research indicates that derivatives of this compound can serve as effective linkers in antibody-drug conjugates (ADCs). ADCs leverage the targeting ability of antibodies to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
  • Neuroprotective Effects : Some studies have suggested that compounds similar to this piperidine derivative exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Organic Synthesis

The compound is utilized in synthetic organic chemistry:

  • Synthesis of Complex Molecules : It serves as a versatile intermediate in the synthesis of various biologically active compounds. Its functional groups allow for further derivatization, making it valuable in creating complex molecular architectures .
  • Chiral Building Block : The chiral nature of the compound makes it an important building block for synthesizing other chiral molecules, which are crucial in pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Application AreaDescriptionReference
Medicinal ChemistryUsed in ADCs for targeted cancer therapy
Neuroprotective AgentsPotential therapeutic effects in neurodegenerative diseases
Organic SynthesisIntermediate for synthesizing complex organic compounds
Chiral SynthesisBuilding block for chiral molecules essential in pharmaceuticals

Case Study 1: Antibody-Drug Conjugates

In a study published by MedChemExpress, the use of this compound as a linker in ADCs demonstrated enhanced efficacy against specific cancer types while reducing systemic toxicity. The findings suggest that the compound's structural properties facilitate effective drug delivery systems .

Case Study 2: Neuroprotective Properties

Research conducted at a leading pharmaceutical institute explored the neuroprotective effects of piperidine derivatives, including this compound. The study indicated that these derivatives could mitigate oxidative stress and neuronal apoptosis, highlighting their potential in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Ring Systems

The piperidine (6-membered ring) and pyrrolidine (5-membered ring) derivatives differ in ring strain, conformational flexibility, and steric effects.

Property Target Compound (Piperidine) (2R,4R)-Pyrrolidine Analog
Ring Size 6-membered 5-membered
Molecular Formula C₁₂H₂₁NO₅ C₁₁H₁₉NO₅ ()
Molecular Weight 259.3 g/mol 245.27 g/mol
CAS Number 254882-06-9, 321744-25-6 114676-69-6 ()
Key Applications Smoothened inhibitors Amino acid protection

Substituent Variations

Hydroxyl vs. Amino Groups

Replacing the hydroxyl group with an amino group alters hydrogen-bonding capacity and reactivity.

Compound Substituent Molecular Weight Application
(2R,4R)-4-hydroxypiperidine (Target) -OH 259.3 g/mol Pharmaceutical intermediates
(2R,4R)-4-aminopyrrolidine hydrochloride () -NH₂·HCl 280.75 g/mol Amino acid protection

Key Insight: The amino group enables reductive amination or acylation, expanding utility in peptide synthesis .

Fluorinated Derivatives

Fluorination at the 4-position enhances metabolic stability and bioavailability.

Compound Substituent Molecular Formula Key Use
(2R,4R)-4-fluoropyrrolidine () -F C₁₁H₁₈FNO₄ PET imaging precursors
(2R,4R)-4-(difluoromethoxy)pyrrolidine () -OCHF₂ C₁₂H₁₈ClF₂NO₅ Radiolabeled probes

Key Insight : Fluorinated analogs are critical in developing ¹⁸F-labeled tracers for clinical imaging .

Stereochemical Considerations

Diastereomers exhibit distinct pharmacological properties. For example:

  • (2R,4S)-4-hydroxypiperidine (): Used in PF-04449913 synthesis but showed lower potency than the (2R,4R) isomer .
  • (2S,4S)-4-hydroxypiperidine (): CAS 1253790-89-4; stereochemistry impacts binding to target proteins like Smoothened .

Commercial Availability and Pricing

Compound Supplier Pricing
(2R,4R)-4-hydroxypiperidine (Target) Bridge Organics $500–$4,500 ()
(2R,4R)-4-aminopyrrolidine HCl Multiple suppliers Custom quotes
(2S,4R)-4-hydroxypyrrolidine CymitQuimica Inquire

Preparation Methods

Cyclization to Piperidine Core

The γ-keto ester undergoes cyclization under reductive conditions, often employing hydrogenation with Raney nickel or palladium catalysts. For example, hydrogenating 2-carbonyl-4-hydroxy-5-cyanopentanoic acid ethyl ester in ethanol with Raney nickel produces 4-hydroxypiperidine-2-carboxylic acid ethyl ester.

Key Considerations :

  • Stereochemical control during cyclization remains a challenge.
  • The hydroxyl group at C4 may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent undesired side reactions.

Achieving the (2R,4R) configuration necessitates enantioselective synthesis or resolution. A widely cited method involves diastereomeric salt formation with chiral resolving agents, such as L-tartaric acid.

Resolution of trans-4-Hydroxypiperidine-2-Carboxylic Acid Ethyl Ester

Trans-4-hydroxypiperidine-2-carboxylic acid ethyl ester, synthesized via cyclization, is treated with L-tartaric acid in ethanol. The resulting diastereomeric salts exhibit differential solubility, enabling separation via crystallization.

Optimized Parameters :

  • Solvent: Ethanol
  • Molar Ratio (ester:L-tartaric acid): 1:1–1:2
  • Yield: ~45% for desired (2R,4R)-enantiomer

Esterification and Protection

The resolved (2R,4R)-4-hydroxypiperidine-2-carboxylic acid undergoes sequential esterification:

  • Methyl Ester Formation : Treatment with methanol under acidic conditions (e.g., HCl gas) yields the methyl ester.
  • tert-Butyl Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) introduces the tert-butyl carbamate group at the piperidine nitrogen.

Challenges :

  • Competing reactions at the hydroxyl group require careful protecting group selection.
  • Boc protection typically proceeds in dichloromethane or THF with triethylamine as a base.

Alternative Route: Nitrile Hydrolysis and Sequential Esterification

A patent by CN108047125A outlines a pathway involving nitrile hydrolysis followed by esterification, adaptable to the target compound:

Hydrolysis of 4-Hydroxy-2-Cyanopiperidine

4-Hydroxy-2-cyanopiperidine, synthesized via cyanoethylation of a γ-keto ester, undergoes acidic hydrolysis (6M HCl, reflux) to yield 4-hydroxypiperidine-2-carboxylic acid.

Dual Esterification Strategy

The carboxylic acid is esterified sequentially:

  • Methyl Ester : Reaction with methanol and thionyl chloride.
  • tert-Butyl Ester : Boc protection using Boc anhydride and DMAP.

Yield Considerations :

  • Methyl esterification: ~90%
  • Boc protection: ~85–92%

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Stereochemical Control Scalability
Grignard Cyclization Cyclization, Resolution 24–45 Moderate High
Nitrile Hydrolysis Hydrolysis, Esterification 70–85 Low Moderate
Chiral Resolution Salt Formation, Protection 45–50 High Low

Insights :

  • The Grignard route offers scalability but struggles with stereochemical purity.
  • Chiral resolution ensures high enantiomeric excess but at the cost of yield.

Protection Group Strategies

Hydroxyl Group Protection

  • tert-Butyldimethylsilyl (TBS) Ether : Provides robust protection during esterification steps.
  • Benzyl Ether : Removable via hydrogenolysis, though less compatible with Boc groups.

Carbamate vs. Ester Stability

  • Boc groups are stable under basic conditions but cleaved by acids, necessitating careful sequencing of reactions.

Industrial Considerations

Large-scale synthesis prioritizes cost-effective reagents and minimal purification steps. The Grignard approach, despite lower stereoselectivity, is favored for its use of commodity chemicals (e.g., diethyl oxalate, Mg). Conversely, chiral resolution, while precise, incurs higher costs due to resolving agents and multiple crystallizations.

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances propose using lipases or esterases to selectively hydrolyze one ester group in a prochiral diester precursor, though this remains untested for the target compound.

Asymmetric Catalysis

Chiral Lewis acid catalysts (e.g., BINOL-derived complexes) could enable enantioselective cyclization, bypassing resolution steps.

Q & A

Q. Table 1: Representative Synthetic Steps

StepReaction TypeKey ConditionsPurpose
1ProtectionBoc-anhydride, baseN-protection
2MesylationMesyl chloride, baseActivate hydroxyl for substitution
3Azide DisplacementNaN₃, polar solvent (DMF)Introduce azide intermediate
4ReductionH₂/Pd or Staudinger conditionsConvert azide to amine

Basic: Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between protons on C2 and C4 confirm relative stereochemistry. For example, axial-equatorial coupling in piperidine derivatives typically ranges from 2–4 Hz .
  • X-ray Crystallography : Definitive absolute configuration determination, as demonstrated for structurally similar pyrrolidine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>98% by LC-MS) .
  • Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA/IB .

Advanced: How can competing reaction pathways during cyclization steps (e.g., Dieckmann cyclization) be minimized to improve yields?

Methodological Answer:
Competing pathways (e.g., oligomerization or alternative ring sizes) are mitigated by:

  • Optimizing reaction temperature : Lower temperatures favor intramolecular cyclization over intermolecular side reactions .
  • Controlling steric bulk : Bulky groups (e.g., tert-butyl) on the nitrogen disfavor undesired transition states .
  • Base selection : Strong, non-nucleophilic bases (e.g., LDA) enhance enolate formation without competing nucleophilic attack .

Example : In Dieckmann cyclization to form piperidine rings, yields improved from 28% to 36% by adjusting stoichiometry and using anhydrous conditions .

Advanced: What strategies resolve diastereomeric mixtures when using this compound as a chiral building block?

Methodological Answer:

  • Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) .
  • Crystallization-Induced Diastereomer Transformation : Selective crystallization of one diastereomer from a mixture using solvent polarity gradients .
  • Kinetic Control : Exploiting differences in reaction rates (e.g., azide displacement under SN2 conditions favors inversion, retaining configuration) .

Case Study : Starting with (2R,4S)- and (2R,4R)-diastereomers, separation via flash chromatography (silica gel, hexane/EtOAc) achieved >95% diastereomeric excess .

Basic: What are the typical protecting groups for hydroxyl and amine functionalities in derivatives of this compound?

Methodological Answer:

  • Hydroxyl Protection :
    • Boc (tert-butyloxycarbonyl) : Stable under basic conditions, removed with TFA .
    • Acetyl/Tosyl : Used for temporary protection during azide substitutions .
  • Amine Protection :
    • Fmoc (Fluorenylmethyloxycarbonyl) : Cleaved with piperidine, useful in solid-phase synthesis .
    • Cbz (Benzyloxycarbonyl) : Removed via hydrogenolysis .

Q. Table 2: Protection/Deprotection Conditions

GroupProtecting ReagentDeprotection Method
-OHBoc-anhydrideTFA in DCM
-NH₂Fmoc-Cl20% piperidine/DMF

Advanced: How does introducing electron-withdrawing groups (EWGs) at C4 affect reactivity in subsequent reactions?

Methodological Answer:
EWGs (e.g., fluorine or nitro groups):

  • Enhance electrophilicity : Facilitates nucleophilic substitutions (e.g., SN2 displacement of mesylates) .
  • Modulate ring conformation : Fluorine’s electronegativity increases ring puckering, altering transition-state geometry in cycloadditions .
  • Impact hydrogen bonding : Hydroxyl groups hydrogen-bond to carbonyls, stabilizing intermediates in acylations .

Example : Fluorine at C4 in (2R,4R)-4-fluoropiperidine derivatives increases reactivity in Suzuki-Miyaura couplings due to enhanced leaving-group ability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Reactant of Route 2
1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate

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